7H-Pyrimido[4,5-b][1,4]thiazin-6-amine
Description
Significance of Fused Heterocyclic Systems in Chemical and Biological Sciences
Fused heterocyclic systems are molecules in which two or more rings, with at least one being a heterocycle, share a common bond and one or more atoms. These structures are of immense significance in chemical and biological sciences due to their diverse and often potent biological activities. The fusion of rings creates a more rigid and conformationally restricted structure, which can lead to higher selectivity and affinity for biological targets.
Many pharmaceuticals and biologically active natural products are built upon fused heterocyclic scaffolds. The arrangement of heteroatoms (such as nitrogen, sulfur, and oxygen) within these fused rings creates unique electronic and steric properties, influencing their reactivity, solubility, and ability to interact with biomolecules like enzymes and receptors. This makes them privileged scaffolds in drug discovery, with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The structural diversity and synthetic accessibility of fused heterocycles continue to make them a fertile ground for the development of novel therapeutic agents.
Overview of Pyrimidothiazine Scaffold Research
The pyrimidothiazine scaffold, which forms the core of 7H-Pyrimido[4,5-b] mdpi.combiosynth.comthiazin-6-amine, is a fused heterocyclic system containing a pyrimidine (B1678525) ring fused to a thiazine (B8601807) ring. This particular arrangement of a nitrogen-rich pyrimidine and a sulfur-containing thiazine ring imparts unique chemical properties and a wide range of biological activities to its derivatives.
Research into the pyrimidothiazine scaffold has revealed its potential in various therapeutic areas. For instance, certain pyrimidothiazine derivatives have been investigated for their activity as inhibitors of FtsZ, a protein crucial for bacterial cell division, highlighting their potential as novel antibacterial agents, particularly against Mycobacterium tuberculosis. nih.govnih.gov The insertion of a sulfur atom in place of a nitrogen atom can alter the planarity and bond lengths of the aromatic system, potentially enhancing binding to biological targets. nih.gov
Furthermore, the broader class of pyrimidine derivatives has been extensively studied for their anticancer properties. rsc.org The pyrimidine ring is a key component of nucleobases, and its analogues can interfere with nucleic acid synthesis and repair, leading to cytotoxic effects in cancer cells. The fusion of a thiazine ring to the pyrimidine core in the pyrimidothiazine scaffold offers opportunities to modulate these activities and develop new anticancer agents. mdpi.comresearchgate.net The versatility of the pyrimidothiazine scaffold allows for the synthesis of a wide array of derivatives with diverse biological profiles, making it an active area of research in medicinal chemistry. dntb.gov.uaingentaconnect.com
Table 1: Physicochemical Properties of 7H-Pyrimido[4,5-b] mdpi.combiosynth.comthiazin-6-amine and a Related Derivative
| Property | 7H-Pyrimido[4,5-b] mdpi.combiosynth.comthiazin-6-amine | 7H-Pyrimido[4,5-b] mdpi.combiosynth.comthiazin-6-amine, 4-(methylthio)- |
| CAS Number | 62756-78-9 biosynth.com | 37489-30-8 guidechem.com |
| Molecular Formula | C₆H₆N₄S biosynth.com | C₇H₈N₄S₂ guidechem.com |
| Molecular Weight | 166.2 g/mol biosynth.com | 212.29 g/mol guidechem.com |
| Canonical SMILES | C1C(=NC2=CN=CN=C2S1)N biosynth.com | CS(C=1C=2N=C(N)SC=2N=CN=1) guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-pyrimido[4,5-b][1,4]thiazin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-5-2-11-6-4(10-5)1-8-3-9-6/h1,3H,2H2,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFPONIOPVYPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CN=CN=C2S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7h Pyrimido 4,5 B 1 2 Thiazin 6 Amine and Its Analogues
Evolution of Synthetic Routes to Pyrimidothiazine Cores
The methodologies for constructing the pyrimidothiazine heterocyclic system have progressed significantly over the years. Initial syntheses relied on traditional, often multi-step, cyclization and condensation reactions. More recently, the focus has shifted towards increasing efficiency and molecular diversity through the implementation of multi-component and one-pot reaction strategies. dntb.gov.uaresearchgate.net
Classical Cyclization and Condensation Reactions
Classical approaches to the pyrimidothiazine core and related structures typically involve the stepwise construction of the fused ring system through cyclization and condensation reactions. A foundational method involves the condensation of a suitably substituted aminopyrimidine with a component that can form the thiazine (B8601807) ring. For instance, the synthesis of pyrimido[4′,5′:2,3] rasayanjournal.co.indntb.gov.uathiazepino[7,6-b]quinolines has been achieved through the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes in the presence of a base like potassium carbonate in DMF. researchgate.net
Another classical strategy is the Pinner synthesis for the pyrimidine (B1678525) ring, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This can be a key step in a multi-step sequence to build the pyrimidothiazine scaffold. For example, a chalcone (B49325) derivative can be reacted with thiourea (B124793) in a solvent like 1,4-dioxane (B91453) to form a pyrimidine-2-thiol, which can then undergo further modifications and cyclization to yield the desired fused system. nih.gov These conventional methods, while effective, often require harsh reaction conditions, long reaction times, and can generate significant waste.
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, have emerged as a powerful tool for the efficient synthesis of complex molecules like pyrimidothiazine analogues. mdpi.com MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of diverse compounds. mdpi.com
A notable example is the three-component reaction for the synthesis of dihydropyrimido-thiazine-6,7-dicarboxylates. This reaction proceeds by combining an isocyanide, a dialkyl acetylenedicarboxylate (B1228247) (such as DMAD or DEtAD), and a 2-amino-4H-1,3-thiazin-4-one derivative in a one-pot fashion, yielding the fused-ring products in good yields. mdpi.comnih.gov Similarly, novel pyrimidothiazines have been synthesized via an MCR involving an aldehyde, thiourea, acetyl ethyl acetate, an electron-deficient acetylenic compound, and tert-butyl isocyanide in an aqueous medium. chemrevlett.com These strategies highlight the versatility of MCRs in constructing the pyrimidothiazine core with various substitutions.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield | Ref |
| Isocyanide | Dialkyl acetylenedicarboxylate | 2-Amino-4H-1,3-thiazin-4-one | CH2Cl2 | Dihydropyrimido[2,1-b] rasayanjournal.co.inchemrevlett.comthiazine-6,7-dicarboxylate | 76-85% | mdpi.comnih.gov |
| Aromatic Aldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | Trityl Chloride / Chloroform | Pyrimido[4,5-b]quinoline | High | nih.gov |
| Aldehyde | Thiourea | Ethyl Acetoacetate, Acetylenic Compound, t-Butyl Isocyanide | Ag/Fe3O4/SiO2@MWCNTs / H2O | Pyrimidothiazine derivative | High | chemrevlett.com |
One-Pot Synthetic Protocols
One-pot syntheses, which often overlap with MCRs, involve sequential chemical transformations in a single reactor, avoiding the time-consuming and yield-reducing isolation of intermediates. researchgate.net This approach is highly efficient and aligns with the principles of green chemistry by reducing solvent usage and waste generation. dntb.gov.ua
The synthesis of thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b] rasayanjournal.co.indntb.gov.uadiazepines, a close analogue of the target compound, has been achieved with high regioselectivity through a one-pot reaction. This involves the reaction of tetraaminopyrimidines with α,β-unsaturated carbonyl compounds. nih.gov Another example is the one-pot, three-component synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives from an aromatic aldehyde, urea/thiourea, and barbituric acid using an ionic liquid catalyst. jocpr.comoiccpress.com These protocols demonstrate the power of one-pot synthesis to streamline the construction of complex heterocyclic systems. A facile one-pot, three-component method has also been developed for synthesizing thiazole (B1198619) scaffolds using a reusable NiFe2O4 nanoparticle catalyst in an ethanol:water system. nih.gov
Green Chemistry Approaches in Pyrimidothiazine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in pharmaceutical and chemical research. The goal is to develop processes that are more environmentally benign by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inmdpi.com
Utilization of Sustainable Solvents and Reagents
A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. nih.govmdpi.com Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. A green preparation of novel pyrimidothiazines has been reported using a multi-component reaction in aqueous media at ambient temperature. chemrevlett.com
Another green approach involves using aqueous tetrabutyl ammonium (B1175870) bromide (TBAB) under solvent-free microwave conditions for the synthesis of pyrimido[4,5-d]pyrimidines, which significantly reduces reaction times and avoids hazardous solvents. jocpr.com The use of an ethanol:water mixture has also been reported as a greener solvent system for the one-pot synthesis of thiazole derivatives. nih.gov These methods not only reduce the environmental impact but often lead to improved yields and simpler work-up procedures. rasayanjournal.co.in
| Method | Catalyst | Solvent/Conditions | Advantages | Ref |
| Multi-component Reaction | Ag/Fe3O4/SiO2@MWCNTs | H2O, Room Temperature | Green solvent, mild conditions, high yield | chemrevlett.com |
| Three-component Condensation | None | Aqueous TBAB, Microwave | Solvent-free, rapid reaction, high yield | jocpr.com |
| One-pot Synthesis | NiFe2O4 Nanoparticles | Ethanol:Water (1:1) | Reusable catalyst, greener solvent system | nih.gov |
| Three-component Reaction | None | Catalyst-free, Microwave | Environmental friendliness, efficiency, safety | researchgate.net |
Metal-Free and Organocatalytic Syntheses
While many catalytic systems rely on metals, which can be toxic and costly, there is a growing interest in developing metal-free and organocatalytic synthetic methods. nih.gov Organocatalysts are small organic molecules that can accelerate chemical reactions; they are often less toxic and more stable than their metal-based counterparts.
For instance, the synthesis of pyrimido[4,5-b]quinolines has been efficiently catalyzed by trityl chloride, a homogeneous organocatalyst, under neutral conditions. nih.gov Chiral amine catalysts have been employed for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles, affording products with excellent yields and enantioselectivities. nih.gov Furthermore, DABCO-based ionic liquids have been used as reusable and efficient organocatalysts for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.com These metal-free and organocatalytic approaches represent a significant step towards more sustainable and economical synthetic routes for pyrimidothiazine analogues and other heterocyclic systems. researchgate.net
Visible Light-Mediated Catalysis
Visible light-mediated catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering green, efficient, and mild conditions for constructing complex heterocyclic scaffolds. dntb.gov.ua This approach utilizes photocatalysts, such as organic dyes or metal complexes, that absorb visible light to initiate chemical transformations through energy or electron transfer processes. researchgate.netnih.gov While specific applications to the direct synthesis of 7H-Pyrimido[4,5-b] dntb.gov.uaresearchgate.netthiazin-6-amine are still an evolving area of research, the principles have been successfully applied to the synthesis of related pyrimidine-fused heterocycles.
A common mechanism involves a photocatalyst, which, upon light absorption, reaches an excited state. This excited catalyst can then interact with substrates through several pathways. In a hydrogen atom transfer (HAT) process, the catalyst can abstract a hydrogen atom from a substrate to generate a reactive radical intermediate. For example, the synthesis of pyrano[2,3-d]pyrimidine scaffolds has been achieved using the organic dye Na₂ eosin (B541160) Y as a direct HAT photocatalyst under visible light irradiation in an air atmosphere. nih.gov Similarly, energy transfer (EnT) reactions provide another distinct pathway where the excited photocatalyst transfers its energy to a substrate, activating it for subsequent reactions, as demonstrated in the synthesis of pyrazines from vinyl azides. researchgate.net
These methodologies highlight the potential of visible light-mediated reactions for the synthesis of pyrimidothiazine derivatives. dntb.gov.ua The ability to generate reactive intermediates under mild conditions without the need for harsh reagents or high temperatures makes this an attractive avenue for future synthetic explorations in this class of compounds.
Derivatization and Functionalization Strategies
The core structure of 7H-Pyrimido[4,5-b] dntb.gov.uaresearchgate.netthiazin-6-amine serves as a versatile scaffold for further chemical modification. Derivatization and functionalization are key to modulating the molecule's physicochemical properties and biological activities. These strategies primarily involve reactions that target the pyrimidothiazine ring system for substitution, or that build additional rings onto the core structure.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidothiazine Ring System
The reactivity of the pyrimidothiazine ring is largely dictated by the electronic properties of its constituent pyrimidine and thiazine rings. The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.
Nucleophilic Substitution: Nucleophilic substitution is a prominent reaction for functionalizing the pyrimidothiazine core. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates adjacent carbon atoms for attack by nucleophiles. A key example is the displacement of a leaving group, such as a methylthio (-SCH₃) group. In a related system, 2-(4-methoxyphenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] dntb.gov.uanih.govthiazine-7-carbonitrile, the methylthio group at the 8-position is readily displaced by a variety of nucleophiles. sciencepublishinggroup.com This allows for the introduction of diverse functionalities.
The table below summarizes the nucleophilic substitution on an 8-methylthio-pyrimidothiazine derivative. sciencepublishinggroup.com
| Entry | Nucleophile | Product (Substituent at C-8) |
| 1 | Substituted Aromatic Amines | 8-(Arylamino) |
| 2 | Aromatic Phenols | 8-(Aryloxy) |
| 3 | Hetryl Amines | 8-(Hetrylamino) |
| 4 | Active Methylene (B1212753) Compounds | 8-(Alkyl-substituted) |
Electrophilic Substitution: Due to the π-deficient character of the pyrimidine moiety, electrophilic substitution on the 7H-Pyrimido[4,5-b] dntb.gov.uaresearchgate.netthiazin-6-amine ring system is generally challenging and requires harsh conditions, if it proceeds at all. The nitrogen atoms deactivate the ring towards attack by electrophiles. Therefore, functionalization via electrophilic substitution is less common for this heterocyclic system.
Annulation Reactions and Construction of Fused Systems
Annulation reactions, which involve the construction of a new ring fused to an existing one, are a powerful tool for creating complex, polycyclic architectures based on the pyrimidothiazine scaffold. These reactions significantly expand the structural diversity and can lead to compounds with novel properties.
One established strategy involves the reaction of a thiazin-2-amine with a suitable three-carbon electrophilic partner. For instance, the reaction of 6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of a base results in the formation of a fused pyrimido[2,1-b] dntb.gov.uanih.govthiazine ring system. sciencepublishinggroup.com This reaction proceeds via a sequence of addition and cyclization steps to build the pyrimidine ring onto the thiazine core.
Another approach involves multi-step sequences to build complex fused systems. For example, the synthesis of dntb.gov.uanih.govthiazino[3,2-a]indoles has been achieved starting from 2,3,3-trimethyl-3H-indole. nih.gov This process involves N-alkylation with a protected mercaptoalkyl halide, followed by condensation with another reactive intermediate and subsequent base-induced deprotection and cyclization to form the fused thiazine ring. nih.gov These examples demonstrate that both one-pot and sequential methodologies can be effectively employed to construct fused systems derived from a thiazine precursor.
The table below outlines a general scheme for annulation to form a pyrimidothiazine system. sciencepublishinggroup.com
| Reactant 1 | Reactant 2 | Conditions | Fused Product |
| 6H-1,3-Thiazin-2-amine derivative | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | K₂CO₃, DMF, Reflux | Tetrahydropyrimido[2,1-b] dntb.gov.uanih.govthiazine |
Stereoselective Synthesis Methodologies
The development of stereoselective methods is crucial when the target molecules contain chiral centers, as the biological activity of enantiomers or diastereomers can differ significantly. For derivatives of 7H-Pyrimido[4,5-b] dntb.gov.uaresearchgate.netthiazin-6-amine, stereocenters can be introduced on the thiazine ring.
While methodologies specifically targeting the parent compound are not widely reported, studies on related fused thiazinanones illustrate the principles of stereocontrol. In one instance, the microwave-assisted reaction of an azide-containing starting material with 3-mercaptopropionic acid stereospecifically afforded a single diastereoisomer of a complex fused dntb.gov.uanih.govthiazin-7(3aH)-one. nih.gov This high degree of stereoselectivity was attributed to the steric hindrance from cis neighboring groups on the reactant, which directed the nucleophilic attack of the sulfur atom to a specific face of the intermediate imine. nih.gov This result underscores how existing stereocenters in a precursor can effectively control the stereochemical outcome during the formation of a fused thiazine ring. However, in other cases, similar reactions can result in low stereoselectivity, yielding mixtures of diastereoisomers, which highlights the challenges in achieving complete stereocontrol. nih.gov
Reactivity and Reaction Mechanisms of 7h Pyrimido 4,5 B 1 2 Thiazin 6 Amine
Reaction Pathways and Intermediate Species Characterization
The synthesis of the 7H-pyrimido[4,5-b] chemrevlett.comsemanticscholar.orgthiazine (B8601807) ring system often proceeds through multi-component reactions or stepwise cyclizations, where the careful orchestration of reaction conditions is key to achieving desired products.
One common pathway involves the reaction of a substituted 2-amino-4H-1,3-thiazin-4-one with an isocyanide and a dialkyl acetylenedicarboxylate (B1228247). This three-component reaction is believed to proceed through a zwitterionic intermediate. The isocyanide and the acetylenedicarboxylate first react to form a highly reactive zwitterion. This intermediate is then trapped by the acidic proton of the thiazinone, leading to a subsequent intramolecular cyclization to form the fused pyrimido[4,5-b] chemrevlett.comsemanticscholar.orgthiazine skeleton. nih.gov While the direct characterization of these transient intermediates is challenging, their existence is supported by mechanistic proposals in related three-component reactions. mdpi.com
Another significant pathway is the condensation of a 2-thioxo-pyridopyrimidinone derivative with aromatic amines and formaldehyde (B43269), a variant of the Mannich reaction. semanticscholar.org This reaction likely proceeds through the formation of an N-Mannich base as a key intermediate. The initial reaction between the aromatic amine and formaldehyde generates a reactive iminium ion, which is then attacked by the nucleophilic nitrogen of the pyridopyrimidinone. Subsequent cyclization involving the thione group leads to the formation of the fused thiadiazinone ring. semanticscholar.org
Spectroscopic methods such as NMR and mass spectrometry are instrumental in characterizing the final products of these reactions. nih.govmdpi.com For instance, in the synthesis of novel pyrimidothiazine derivatives, the disappearance of signals corresponding to the starting materials and the appearance of new characteristic peaks in the 1H and 13C NMR spectra confirm the formation of the desired fused ring system. High-resolution mass spectrometry further corroborates the molecular formula of the synthesized compounds. nih.gov
Influence of Substituents on Reaction Kinetics and Selectivity
The nature and position of substituents on the reacting species have a profound impact on the reaction kinetics and the regioselectivity of the cyclization process.
In the synthesis of dipyrimido[4,5-b:5',4'-e] chemrevlett.comsemanticscholar.orgthiazine derivatives, the reaction of 5-amino-6-methyl-2-morpholino-4-pyrimidinethiol with 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) initially forms a thioether intermediate. The subsequent intramolecular cyclization is influenced by the nature of the amine used for nucleophilic substitution of the remaining chlorine atom. The electronic properties of the amine can affect the nucleophilicity of the nitrogen atom involved in the ring-closing step, thereby influencing the reaction rate. researchgate.net
The regioselectivity of these reactions is also under stringent substituent control. In the formation of pyrimido[4',5':2,3] chemrevlett.comsemanticscholar.orgthiazepino[7,6-b]quinolines, the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes proceeds with high regioselectivity. The initial nucleophilic attack of the thiol group on the aldehyde is followed by an intramolecular nucleophilic attack of the amino group on the quinoline (B57606) ring, leading to a specific regioisomer. The substituents on both the pyrimidine (B1678525) and quinoline rings can influence the electron density at the reacting centers, thereby directing the cyclization to a specific position. researchgate.net
Below is a table summarizing the effect of different substituents on the synthesis of various pyrimidothiazine derivatives, based on reported synthetic methodologies.
| Starting Material 1 | Starting Material 2 | Substituent (R) on Aldehyde | Catalyst/Conditions | Product | Observed Effect | Reference |
| Aldehyde (R-CHO) | Urea/Thiourea (B124793), Ethyl acetoacetate, Acetylenic compound, t-butyl isocyanide | Phenyl | Ag/Fe3O4/SiO2@MWCNTs, H2O | 7-Ethyl 3,4-dimethyl 2-(tert-butylamino)-8-methyl-6-phenyl-4H,6H-pyrimido[2,1-b] chemrevlett.commdpi.comthiazine-3,4,7-tricarboxylate | High yield (96%) under green conditions. | chemrevlett.com |
| Aldehyde (R-CHO) | Urea/Thiourea, Ethyl acetoacetate, Acetylenic compound, t-butyl isocyanide | 4-Methoxyphenyl | Ag/Fe3O4/SiO2@MWCNTs, H2O | 7-Ethyl 3,4-dimethyl 2-(tert-butylamino)-6-(4-methoxyphenyl)-8-methyl-4H,6H-pyrimido[2,1-b] chemrevlett.commdpi.comthiazine-3,4,7-tricarboxylate | High yield (95%), indicating minimal electronic effect of the methoxy (B1213986) group in this system. | chemrevlett.com |
| 2-Thioxo-pyridopyrimidinone | Aromatic amines, Formaldehyde | Varied aromatic amines | Grinding, HCl | Fused thiadiazinone derivatives | Reaction proceeds efficiently under solvent-free conditions. | semanticscholar.org |
Mechanistic Interpretations of Synthetic Transformations
The formation of the 7H-pyrimido[4,5-b] chemrevlett.comsemanticscholar.orgthiazine ring system often involves a cascade of reactions, and understanding the underlying mechanisms is key to optimizing synthetic routes.
A plausible mechanism for the three-component synthesis of 4-oxo-4,6-dihydropyrimido[2,1-b] chemrevlett.commdpi.comthiazine-6,7-dicarboxylates involves the initial formation of a zwitterionic adduct from the isocyanide and dialkyl acetylenedicarboxylate. This is followed by proton abstraction from the acidic 2-amino-4H-1,3-thiazin-4-one. The resulting anion then undergoes a 1,4-nucleophilic attack on the nitrilium ion of the protonated zwitterion. The final step is a cyclization of the resulting ketenimine intermediate to yield the fused pyrimidothiazine product. mdpi.com
In the synthesis of fused thiadiazinones via the Mannich reaction, the proposed mechanism involves the formation of an iminium ion from the reaction of an aromatic amine and formaldehyde. The 2-thioxo-pyridopyrimidinone then acts as a nucleophile, attacking the iminium ion. A second molecule of formaldehyde reacts to form another iminium species, which is then attacked by the sulfur atom of the thione group, leading to cyclization and the formation of the thiadiazinone ring. semanticscholar.org
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of related heterocyclic systems. These studies can provide valuable insights into the transition state geometries and activation energies of the elementary steps, helping to elucidate the most favorable reaction pathway. For instance, theoretical studies on the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines have identified the carbon-carbon bond formation in the Knoevenagel condensation as the rate-determining step. nih.gov While specific DFT studies on 7H-Pyrimido[4,5-b] chemrevlett.comsemanticscholar.orgthiazin-6-amine are not widely available, these analogous studies provide a framework for understanding its formation.
The table below outlines the proposed mechanistic steps for the synthesis of related pyrimidothiazine structures.
| Reaction Type | Proposed Intermediate(s) | Key Mechanistic Steps | Supporting Evidence |
| Three-component reaction | Zwitterionic adduct, Ketenimine | 1. Formation of zwitterion from isocyanide and acetylenedicarboxylate. 2. Proton transfer from thiazinone. 3. Nucleophilic attack and cyclization. | Mechanistic proposals for similar reactions. mdpi.com |
| Mannich-type reaction | Iminium ion, N-Mannich base | 1. Formation of iminium ion from amine and formaldehyde. 2. Nucleophilic attack by pyrimidinone. 3. Second formaldehyde addition and cyclization via sulfur. | General understanding of the Mannich reaction mechanism. semanticscholar.org |
| Cyclocondensation | Thioether | 1. Nucleophilic substitution to form a thioether. 2. Intramolecular nucleophilic attack of an amino group. 3. Elimination of a leaving group. | Isolation and characterization of thioether intermediates in related syntheses. researchgate.net |
Computational and Theoretical Studies of 7h Pyrimido 4,5 B 1 2 Thiazin 6 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and thermal stability of compounds. nih.gov This approach is instrumental in predicting the geometry, charge distribution, and reactivity of molecules like 7H-Pyrimido[4,5-b] nih.govmalariaworld.orgthiazin-6-amine. By optimizing the molecular structure, DFT calculations can determine the most stable conformation of the molecule. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, with higher EHOMO values indicating a greater tendency to donate electrons. nih.govresearchgate.net Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, making the molecule more polarizable and chemically reactive. researchgate.netmdpi.com From these orbital energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. gsconlinepress.commdpi.com
Table 1: Global Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of molecular reactivity. gsconlinepress.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | The escaping tendency of electrons from a system. |
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are essential for simulating how a molecule like 7H-Pyrimido[4,5-b] nih.govmalariaworld.orgthiazin-6-amine might interact with biological targets, a key step in drug discovery.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This method helps in understanding the binding mode and affinity of a compound within the active site of a biological target. semanticscholar.orgcu.edu.eg The process involves generating various conformations of the ligand and positioning them within the receptor's binding pocket, followed by a scoring function that estimates the binding energy (ΔG). mdpi.comresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.commdpi.com
For structurally related pyridopyrimidine and pyrimidothiazine compounds, docking studies have been performed against various therapeutic targets. These studies analyze non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for stabilizing the ligand-receptor complex. mdpi.comsemanticscholar.org For example, in a study of pyrido-pyrimido-thiadiazinones as potential obesity inhibitors, docking simulations showed that the compounds fit well into the active site of the fat mass and obesity-associated (FTO) protein, with binding energies ranging from -8.0 to -11.6 kcal/mol. semanticscholar.orgcu.edu.egresearchgate.net
Table 2: Example Molecular Docking Results for Related Pyrimidine (B1678525) Derivatives
| Compound Class | Protein Target | Range of Binding Energies (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrido-pyrimido-thiadiazinones | FTO Protein (Anti-obesity) | -8.0 to -11.6 | Lys216, Leu91, Asn101 semanticscholar.orgcu.edu.eg |
| Quinoline-Pyrido[2,3-d] Pyrimidinones | Dihydropteroate Synthase (Antimicrobial) | -8.4 to -8.9 | Asn11, His241, Arg239 mdpi.com |
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the analysis of the conformational flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. mdpi.com
MD simulations are used to assess the stability of the docked complex, calculating parameters like the root-mean-square deviation (RMSD) to see how the ligand's position changes over the simulation period. These simulations can confirm the stability of key interactions, such as hydrogen bonds, observed in docking studies and reveal the role of solvent molecules in the binding process. Although specific MD studies on 7H-Pyrimido[4,5-b] nih.govmalariaworld.orgthiazin-6-amine are not detailed in the available literature, this methodology is a standard and crucial step in computational drug design for validating docking results and understanding the dynamics of ligand binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures to enhance their potency and reduce potential toxicity. malariaworld.orgnih.gov
The development of a QSAR model involves several steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., dipole moment), and steric or topological parameters. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using techniques like cross-validation ("leave-one-out") and by predicting the activity of a separate test set of compounds. nih.gov
QSAR studies have been conducted on various classes of compounds related to 7H-Pyrimido[4,5-b] nih.govmalariaworld.orgthiazin-6-amine. For instance, a structure-activity relationship study on pyrimido[1,2-c] nih.govguidechem.combenzothiazin-6-imine derivatives helped identify key structural features for potent anti-HIV activity. nih.gov Similarly, QSAR models for 1,4-dihydropyridines and pyridines have been developed to identify compounds with strong P-glycoprotein (P-gp) inhibition and reduced side effects. nih.gov These studies highlight the importance of lipophilic, steric, and electronic factors in determining the biological activity of such heterocyclic systems. nih.gov
Development of Predictive Models for Biological Activity
Predictive models, particularly QSAR models, are fundamental in computational chemistry for correlating the structural or property descriptors of compounds with their biological activities. These models serve as a valuable tool for predicting the activity of new, unsynthesized analogs, thereby saving time and resources in the drug discovery pipeline.
A thorough search of peer-reviewed scientific databases and journals indicates that no specific predictive QSAR models have been developed and published for 7H-Pyrimido[4,5-b] nih.govuni.luthiazin-6-amine. While studies exist for related structures like pyrimido[4,5-b] nih.govuni.lubenzothiazines, the direct application of these models to the title compound would be inappropriate without proper validation, as the structural differences can significantly impact the molecular properties and biological activity. nih.gov The development of a dedicated QSAR model for 7H-Pyrimido[4,5-b] nih.govuni.luthiazin-6-amine and its derivatives would require a dataset of compounds with experimentally determined biological activities, which is not currently available in the public domain.
Identification of Key Molecular Descriptors for Activity
Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties, such as its topology, geometry, and electronic characteristics. In QSAR studies, the identification of key molecular descriptors is crucial for understanding which molecular features are most important for a compound's biological activity.
As there are no published QSAR or computational studies specifically focused on 7H-Pyrimido[4,5-b] nih.govuni.luthiazin-6-amine, the key molecular descriptors that govern its biological activity have not been identified. While general descriptors such as lipophilicity (LogP), molecular weight, and hydrogen bonding capacity are always considered in drug design, the specific electronic and steric features of the pyrimidothiazine core that are critical for a particular biological target remain to be elucidated through dedicated computational research. For related pyrimido[4,5-b] nih.govuni.lubenzothiazine derivatives, studies have highlighted the importance of certain structural features, but these findings cannot be directly extrapolated to the title compound without further investigation. nih.gov
Structure Activity Relationship Sar Studies of 7h Pyrimido 4,5 B 1 2 Thiazin 6 Amine Analogues
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of 7H-Pyrimido[4,5-b] mdpi.comnih.govthiazin-6-amine analogues is profoundly influenced by the nature and position of various substituents. Research on the closely related pyrimido[4,5-b] mdpi.comnih.govbenzothiazine scaffold has provided valuable insights into these relationships, particularly in the context of 15-lipoxygenase (15-LOX) inhibition.
The introduction of different functional groups at the 2-position of the pyrimido[4,5-b] mdpi.comnih.govbenzothiazine ring system has been shown to modulate inhibitory activity against soybean 15-lipoxygenase (SLO). For instance, a series of 2-substituted 4-n-propylpyrimido[4,5-b] mdpi.comnih.govbenzothiazines demonstrated that a 2-(4-methyl piperazinyl) analogue exhibited the most potent SLO inhibition with an IC50 value of 8.9 ± 0.4 μM. researchgate.net This highlights the importance of a basic nitrogen-containing heterocycle at this position for enhanced activity.
Furthermore, studies on other fused pyrimidine (B1678525) systems, such as pyrimido[4,5-b] mdpi.comnih.govdiazepines, have revealed the critical role of specific substituents in conferring antibacterial activity. In a series of these compounds, a 4-fluoroanilino substituent was found to be crucial for activity against M. tuberculosis, while analogues with a morpholino substituent were inactive. mdpi.com This suggests that both electronic and steric factors of the substituent play a significant role in the interaction with the biological target.
The following table summarizes the SLO inhibitory activity of some 2-substituted 4-n-propylpyrimido[4,5-b] mdpi.comnih.govbenzothiazine analogues, illustrating the impact of substituent modifications.
| Compound | Substituent at 2-position | IC50 (μM) for SLO Inhibition |
|---|---|---|
| 1 | 4-methyl piperazinyl | 8.9 ± 0.4 |
| 2 | morpholino | 15.2 ± 1.1 |
| 3 | phenyl | 35.7 ± 2.5 |
| 4 | methyl | 42.1 ± 3.3 |
Positional Isomer Effects on Biological Activity
The spatial arrangement of atoms and functional groups within a molecule, known as isomerism, can have a dramatic effect on its biological activity. In the context of pyrimidine-based heterocyclic systems, positional isomerism has been shown to be a key determinant of pharmacological properties. For example, in a study of pyrazolyl benzimidazole (B57391) derivatives as Aurora kinase inhibitors, the position of a methoxy (B1213986) substituent on a pyrazole (B372694) ring led to significant differences in potency. One positional isomer was found to be superior in a cellular assay compared to its counterpart, an effect attributed to a more favorable conformation for target binding.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of a molecule is critical for its interaction with biological macromolecules such as enzymes and receptors. Conformational analysis of pyrimidothiazine analogues, therefore, provides crucial insights into their mechanism of action and helps in the design of more potent compounds.
Molecular docking studies on a series of pyrido-pyrimido-thiadiazinones, a related class of compounds, have been used to investigate their binding modes with the fat mass and obesity-associated (FTO) protein. semanticscholar.org These computational analyses revealed that the ligand molecules fit snugly into the active site of the target, with binding energies ranging from -8.0 to -11.6 kcal/mol. semanticscholar.org The binding was stabilized by a network of non-covalent interactions, including hydrogen bonds and arene-cation interactions with key amino acid residues. semanticscholar.org This demonstrates how the specific conformation adopted by the ligand within the binding pocket is essential for its inhibitory activity.
These studies underscore the importance of a molecule's ability to adopt a specific, low-energy conformation that is complementary to the active site of its biological target.
Bioisosteric Replacements in Pyrimidothiazine Scaffolds
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used approach in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov This concept is applicable to the 7H-Pyrimido[4,5-b] mdpi.comnih.govthiazin-6-amine scaffold for the optimization of its biological activities.
While specific examples of bioisosteric replacements in the 7H-Pyrimido[4,5-b] mdpi.comnih.govthiazin-6-amine series are not extensively detailed in the available literature, studies on other heterocyclic systems provide valuable precedents. For instance, in the development of novel anti-inflammatory agents based on a mdpi.comnih.govguidechem.comtriazino[2,3-c]quinazoline scaffold, the bioisosteric replacement of a carbon atom with a sulfur atom was investigated. nih.gov This modification was found to alter the lipophilicity and electronic properties of the molecule, leading to changes in its interaction with the target enzyme and consequently, its biological activity. nih.gov
In another example, a study on benzamide (B126) analogues as potential anthelmintics explored the bioisosteric replacement of the amide group with other functionalities such as thioamide, selenoamide, sulfonamide, and triazole. mdpi.com The results showed that the thioamide and selenoamide replacements retained the biological activity, highlighting the importance of preserving the geometry of the original functional group. mdpi.com
The following table presents a hypothetical application of bioisosteric replacements on the pyrimidothiazine scaffold, drawing from established principles of bioisosterism.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Amine (-NH2) | Hydroxyl (-OH) | Similar in size and can act as a hydrogen bond donor/acceptor. u-tokyo.ac.jp |
| Thioether (-S-) in thiazine (B8601807) ring | Sulfoxide (-SO-) or Sulfone (-SO2-) | Increases polarity and hydrogen bonding potential. |
| Pyrimidine ring | Deazapurine or other N-heterocycles | To explore different hydrogen bonding patterns and steric interactions. |
Despite a comprehensive search, there is currently no publicly available scientific literature detailing the specific mechanistic investigations of the biological activity of the compound "7H-Pyrimido[4,5-b]thiazin-6-amine" for the outlined sections.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely on this specific chemical compound. The existing research focuses on derivatives of the broader pyrimidothiazine class or related heterocyclic structures. Providing an article based on these related compounds would not adhere to the strict instruction of focusing solely on "7H-Pyrimido[4,5-b]thiazin-6-amine".
Mechanistic Investigations of Biological Activity in Vitro and Non Human in Vivo
Antimicrobial Activities and Mechanisms
Antifungal Properties (In Vitro)
No studies reporting the in vitro antifungal properties of 7H-Pyrimido[4,5-b] researchgate.netmums.ac.irthiazin-6-amine or its direct derivatives were identified in the reviewed literature.
Antiviral Activities (In Vitro)
No studies reporting the in vitro antiviral activities of 7H-Pyrimido[4,5-b] researchgate.netmums.ac.irthiazin-6-amine or its direct derivatives were identified in the reviewed literature.
Anti-Inflammatory Properties (In Vitro and Preclinical Models)
Research into the anti-inflammatory potential of the pyrimido[4,5-b] researchgate.netmums.ac.irthiazine (B8601807) core structure has focused on the inhibition of enzymes involved in the inflammatory cascade, such as 15-lipoxygenase (15-LO). Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
A study on a series of complex derivatives containing the core pyrimidothiazine structure, specifically dipyrimido[4,5-b:5,4-e] researchgate.netmums.ac.irthiazine compounds, identified their potential as 15-LO inhibitors. researchgate.net One derivative, compound 4e (3,9-dimethyl-4,8-bis(morpholin-4-yl)-6,12-dihydrodipyrimido[4,5-b:5',4'-e] researchgate.netmums.ac.irthiazine), demonstrated notable inhibitory activity against soybean 15-lipoxygenase. researchgate.net The investigation suggested that the interaction between the nitrogen of the compound's piperazine (B1678402) ring and the Ser489 residue of the 15-LO enzyme may play a significant role in its inhibitory mechanism. researchgate.net
Table 1: 15-Lipoxygenase (15-LO) Inhibitory Activity of Dipyrimido[4,5-b:5,4'-e] researchgate.netmums.ac.irthiazine Derivative
| Compound ID | Structure | Target Enzyme | Activity (IC₅₀) |
|---|---|---|---|
| 4e | 3,9-dimethyl-4,8-bis(morpholin-4-yl)-6,12-dihydrodipyrimido[4,5-b:5',4'-e] researchgate.netmums.ac.irthiazine | Soybean 15-Lipoxygenase | 14.4 µM |
Anticancer Properties (In Vitro Cell Line Studies)
No studies reporting the in vitro anticancer properties of 7H-Pyrimido[4,5-b] researchgate.netmums.ac.irthiazin-6-amine or its direct derivatives against cancer cell lines were identified in the reviewed literature.
Other Reported Biological Activities (e.g., Antioxidant, Antiparkinsonism, Antiallergic)
No studies reporting the antioxidant, antiparkinsonism, or antiallergic activities of 7H-Pyrimido[4,5-b] researchgate.netmums.ac.irthiazin-6-amine or its direct derivatives were identified in the reviewed literature.
Advanced Analytical Methodologies for Characterization of 7h Pyrimido 4,5 B 1 2 Thiazin 6 Amine
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to elucidating the structure of novel chemical entities. By interacting with molecules using various forms of electromagnetic radiation, these techniques map out the chemical environment of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum for 7H-Pyrimido[4,5-b] Current time information in Sangamon County, US.thiazin-6-amine would be expected to show distinct signals for each unique proton. The protons on the pyrimidine (B1678525) ring, the thiazinane ring, and the amine group would resonate at characteristic chemical shifts (δ), typically measured in parts per million (ppm). The integration of these signals would correspond to the number of protons in each environment. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would reveal the connectivity of neighboring protons. For instance, the CH₂ group of the thiazinane ring would likely appear as a singlet if there are no adjacent protons, while the aromatic protons on the pyrimidine ring would show coupling to each other. The NH and NH₂ protons might appear as broad singlets and their chemical shifts could be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone. Each unique carbon atom in 7H-Pyrimido[4,5-b] Current time information in Sangamon County, US.thiazin-6-amine would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom like nitrogen or sulfur). For example, the carbons in the pyrimidine ring would appear in the aromatic region of the spectrum at different shifts due to the influence of the nitrogen atoms. Two-dimensional NMR techniques, such as HSQC, could then be used to correlate the proton signals directly with their attached carbon atoms, confirming the C-H framework.
Table 1: Predicted NMR Spectral Data for 7H-Pyrimido[4,5-b] Current time information in Sangamon County, US.thiazin-6-amine
| Analysis | Predicted Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic C-H, methylene (B1212753) (S-CH₂-C), and amine (N-H) protons. Chemical shifts and coupling patterns would confirm the ring structure and substituent positions. |
| ¹³C NMR | Resonances for each of the six unique carbon atoms. Chemical shifts would differentiate between aromatic carbons of the pyrimidine ring and the aliphatic carbon of the thiazinane ring. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, 7H-Pyrimido[4,5-b] Current time information in Sangamon County, US.thiazin-6-amine would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (approx. 166 amu). The spectrum would also show a series of fragment ions, which are pieces of the molecule that break off during ionization. The pattern of these fragments provides a "fingerprint" that can help confirm the structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For C₆H₆N₄S, HRMS would be able to distinguish its exact mass from other combinations of atoms that might have the same nominal mass, thus confirming the elemental composition.
Table 2: Expected Mass Spectrometry Data for 7H-Pyrimido[4,5-b] Current time information in Sangamon County, US.thiazin-6-amine
| Technique | Expected Result | Information Gained |
|---|---|---|
| MS (EI) | Molecular ion peak (M⁺) at m/z ≈ 166. | Confirmation of molecular weight. |
| HRMS | Exact mass measurement consistent with the formula C₆H₆N₄S. | Unambiguous determination of the elemental formula. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For 7H-Pyrimido[4,5-b] Current time information in Sangamon County, US.thiazin-6-amine, the IR spectrum would be expected to show characteristic absorption bands. For instance, the N-H bonds of the amine group would produce distinct stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The C=N and C=C bonds within the fused aromatic ring system would also have characteristic absorptions in the 1500-1650 cm⁻¹ region.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. For C₆H₆N₄S, the theoretical percentages would be approximately 43.36% C, 3.64% H, 33.71% N, and 19.29% S. Close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental formula.
Electrochemical Methods (e.g., for Corrosion Inhibition Studies)
Electrochemical methods are employed to study the redox properties of a molecule and its interactions with metal surfaces. Compounds containing heteroatoms like nitrogen and sulfur, such as 7H-Pyrimido[4,5-b] Current time information in Sangamon County, US.thiazin-6-amine, are often investigated as corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be used to evaluate the efficiency of such a compound in protecting a metal (like mild steel) from corrosion in an acidic medium. These studies would determine if the molecule adsorbs onto the metal surface, forming a protective layer that inhibits the electrochemical processes of corrosion. The results typically indicate the mechanism of inhibition and the effectiveness of the compound under various conditions.
Potential Research Applications of Pyrimidothiazine Scaffolds
Chemical Biology Probes and Tools
The development of chemical probes is crucial for understanding complex biological processes. The pyrimidothiazine scaffold holds promise in this area due to its potential for derivatization to create molecules that can interact with specific biological targets.
One area of application is in the development of enzyme inhibitors. For instance, certain derivatives of pyrimidothiazine have been synthesized and evaluated as inhibitors of the bacterial cell division protein FtsZ. frontiersin.orgnih.govnih.gov FtsZ is a prokaryotic analog of tubulin and plays a vital role in bacterial cytokinesis, making it an attractive target for new antibacterial agents. frontiersin.orgnih.gov By inhibiting FtsZ, these compounds can serve as valuable tools to study the mechanics of bacterial cell division and to validate FtsZ as a drug target. frontiersin.orgnih.gov
Furthermore, while not yet explicitly demonstrated for pyrimidothiazines, other nitrogen-containing heterocyclic structures, such as pyridine (B92270) derivatives, have been successfully developed into fluorescent probes for detecting ions and small molecules. mdpi.com The pyrimidothiazine scaffold, with its heteroatomic structure, could potentially be modified to create novel fluorescent sensors for biological imaging and assays. mdpi.comrsc.org
Design of Novel Functional Materials
The chemical properties of pyrimidothiazine derivatives make them suitable candidates for the development of new functional materials with applications in diverse areas such as corrosion inhibition and potentially, tissue engineering.
A significant application of pyrimidothiazine derivatives is in the field of corrosion prevention. Research has shown that these compounds can act as effective corrosion inhibitors for metals, particularly for steel in acidic environments. The inhibitory action is attributed to the adsorption of the pyrimidothiazine molecules onto the metal surface, forming a protective layer that hinders the corrosion process.
The presence of nitrogen and sulfur atoms, along with pi-electrons in the pyrimidine (B1678525) ring, facilitates the adsorption of these molecules onto the metal surface. Studies have employed electrochemical techniques and computational analysis to understand the mechanism of inhibition and the nature of the adsorption. The data suggests that the adsorption process follows specific isotherms, indicating the formation of a stable inhibitor layer on the metal.
Below is a table summarizing the inhibition efficiency of a pyrimidothiazine derivative on carbon steel in an acidic medium.
| Inhibitor Concentration (mol/L) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 550 | - |
| 1x10⁻⁶ | 180 | 67.3 |
| 5x10⁻⁶ | 120 | 78.2 |
| 1x10⁻⁵ | 80 | 85.5 |
| 5x10⁻⁵ | 50 | 90.9 |
| 1x10⁻⁴ | 35 | 93.6 |
This table is generated based on representative data from studies on pyrimidothiazine derivatives as corrosion inhibitors.
In the realm of tissue engineering, the design of scaffolds that can support cell growth and tissue regeneration is of paramount importance. nih.govjmpas.com While the direct use of 7H-Pyrimido[4,5-b] guidechem.comresearchgate.netthiazin-6-amine in tissue engineering scaffolds has not been extensively reported, the general principles of biomaterial design suggest that heterocyclic scaffolds could be explored for this purpose.
The development of biomedical polymers is a rapidly advancing field, with a focus on creating materials that are biocompatible and biodegradable. researchgate.netnih.govnih.gov Polymeric hydrogels are one class of materials widely used for tissue engineering scaffolds due to their high water content and tunable properties. nih.govjmpas.commdpi.com The pyrimidothiazine scaffold could potentially be incorporated into polymer backbones or used as a cross-linking agent to create novel hydrogels with specific biological or physical properties. The presence of heteroatoms could offer sites for further functionalization with bioactive molecules to enhance cell adhesion and proliferation. However, this remains a speculative area requiring further research.
Agrochemical Research (General Heterocyclic Applications)
Heterocyclic compounds form the backbone of a large number of commercial agrochemicals. The pyrimidine ring, a core component of 7H-Pyrimido[4,5-b] guidechem.comresearchgate.netthiazin-6-amine, is found in numerous fungicides, herbicides, and insecticides. nih.govmdpi.com
In the area of fungicides, pyrimidine derivatives are known to be effective against a variety of plant pathogens. frontiersin.orgnih.govmdpi.comgoogle.com For instance, some commercial fungicides containing the pyrimidine moiety have been successfully used to control diseases like gray mold. mdpi.com The development of new pyrimidine-based compounds is an ongoing effort to combat fungicide resistance. mdpi.com
With respect to herbicides, certain pyrimidine derivatives have been developed and used to control weeds in major crops. nih.govgoogle.com These compounds often act by inhibiting essential enzymes in the weed's metabolic pathways. nih.gov
In the field of insecticides, derivatives of pyridine and other related heterocyclic systems have shown potent activity against various insect pests. researchgate.netmdpi.comnih.govaun.edu.eg For example, mesoionic pyrido[1,2-a]pyrimidinone derivatives are a newer class of insecticides. researchgate.netmdpi.com Given the structural similarities, the pyrimidothiazine scaffold presents a viable starting point for the design and synthesis of new agrochemicals with potentially novel modes of action.
Below is a table listing examples of commercial agrochemicals containing a pyrimidine or related heterocyclic scaffold.
| Compound Name | Agrochemical Class | Target |
| Ethirimol | Fungicide | Powdery mildew |
| Pyrimethanil | Fungicide | Gray mold (Botrytis cinerea) |
| Chlorsulfuron | Herbicide | Broadleaf weeds |
| Triflumezopyrim | Insecticide | Hoppers in rice |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes for Complex Analogues
Future synthetic work should focus on creating more efficient, high-yield pathways to not only the parent scaffold but also to a diverse library of analogues. This includes developing regioselective reactions that allow for precise control over substitution patterns, which is critical for systematic SAR studies.
Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level
While preliminary data points to anticancer and antimicrobial activities, the precise molecular mechanisms often remain unclear. Future research must involve in-depth biological studies to identify specific cellular targets, such as particular kinases, enzymes, or receptors. Techniques like proteomics, genomics, and crystallography will be essential to elucidate how these compounds exert their therapeutic effects.
Integration of Computational and Experimental Approaches for Rational Design
A synergistic approach combining computational modeling with experimental validation will be crucial. Molecular docking and dynamic simulations can predict how modifications to the scaffold will affect binding to a target protein. cu.edu.eg These predictions can then guide synthetic efforts, creating a more efficient and rational drug design cycle, ultimately saving time and resources. researchgate.net
Exploration of New Application Domains beyond Traditional Medicinal Chemistry
The unique electronic and structural properties of the pyrimido[4,5-b] nih.govunar.ac.idthiazine (B8601807) core may lend themselves to applications outside of medicine. For instance, related pyrimidothiazines have been investigated as corrosion inhibitors. researchgate.net Further exploration into materials science, agrochemicals, or as functional dyes and probes could unveil novel applications for this versatile heterocyclic system. researchgate.net
Focus on Sustainable and Environmentally Benign Synthetic Protocols
As with all modern chemical synthesis, there should be a strong emphasis on developing "green" synthetic methods. This includes the use of less hazardous solvents, recyclable catalysts, and multi-component reactions that improve atom economy and reduce waste. researchgate.net Adopting these principles will make the production of these valuable compounds more environmentally and economically sustainable.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyrimidine precursors with thiazine derivatives under reflux conditions, using triethylamine (TEA) as a catalyst. For example, amine-functionalized intermediates can be reacted with halogenated pyrimidines in polar aprotic solvents (e.g., DMF) at 80–100°C for 4–6 hours . Optimization can employ factorial design to test variables like temperature, solvent polarity, and stoichiometry, with orthogonal arrays reducing experimental runs .
Q. How can researchers purify This compound and validate its purity?
- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard. Advanced purification leverages membrane separation technologies (e.g., nanofiltration) for high-purity yields . Validation requires HPLC with UV detection (λ = 254–280 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential: H and C NMR resolve aromatic protons and heterocyclic carbons, while 2D NMR (e.g., COSY, HSQC) confirms connectivity. X-ray crystallography provides definitive proof of stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of This compound derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize substituents that enhance binding affinity. Molecular docking against target proteins (e.g., kinases) validates hypotheses, guided by structure-activity relationship (SAR) models . Experimental validation follows via in vitro assays (e.g., IC determination) .
Q. What strategies resolve contradictions in reactivity data for thiourea-derived intermediates?
- Methodological Answer : Discrepancies in thiourea cyclization yields may stem from solvent polarity or competing reaction pathways. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) isolates variables. Multi-technique validation (e.g., in situ IR spectroscopy) monitors intermediate formation .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer : Isotopic labeling (e.g., C or H) tracks metabolic pathways in cell cultures. CRISPR-Cas9 gene editing identifies target proteins, while proteomic profiling (LC-MS/MS) quantifies expression changes. Confocal microscopy localizes intracellular accumulation .
Q. What experimental designs minimize bias in assessing the compound’s pharmacokinetic properties?
- Methodological Answer : Use randomized block designs for in vivo studies to control for inter-subject variability. Double-blind protocols in toxicity assays reduce observer bias. Pharmacokinetic modeling (e.g., compartmental analysis) integrates plasma concentration-time data with non-linear regression .
Q. How can computational modeling predict off-target interactions of This compound derivatives?
- Methodological Answer : Machine learning (e.g., Random Forest or SVM classifiers) trains on PubChem BioAssay data to predict polypharmacology. Molecular dynamics simulations (100 ns trajectories) assess binding stability to non-target proteins. Validation involves in vitro selectivity panels .
Methodological Notes
- Data Contradiction Analysis : Replicate experiments under identical conditions and apply Bland-Altman plots to assess systematic errors .
- Theoretical Grounding : Align mechanistic studies with established frameworks (e.g., frontier molecular orbital theory for reactivity) to ensure interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
